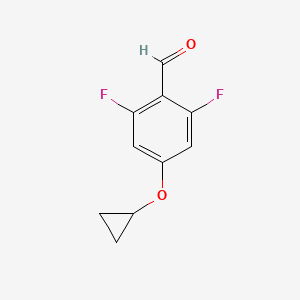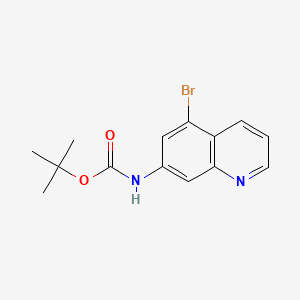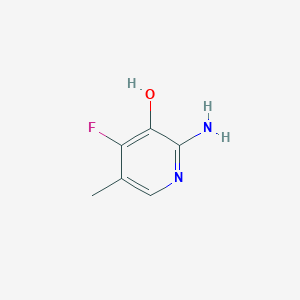
2-Amino-4-fluoro-5-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-fluoro-3-hydroxy-5-picoline is a chemical compound belonging to the class of picolines, which are derivatives of pyridine. This compound features an amino group (-NH2) at the second position, a fluoro group (-F) at the fourth position, and a hydroxyl group (-OH) at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-3-hydroxy-5-picoline typically involves multiple steps, starting from pyridine derivatives. One common synthetic route is the halogenation of pyridine followed by selective functional group modifications. For example, starting with 2-bromo-4-methylpyridine, the amino group can be introduced at the pyridine C2-position via Buchwald–Hartwig amination
Industrial Production Methods: In an industrial setting, the production of 2-Amino-4-fluoro-3-hydroxy-5-picoline may involve large-scale chemical reactions under optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired modifications on the pyridine ring.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-3-hydroxy-5-picoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Amino-4-fluoro-3-hydroxy-5-picoline.
Scientific Research Applications
2-Amino-4-fluoro-3-hydroxy-5-picoline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-fluoro-3-hydroxy-5-picoline exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-methylpyridine
2-Hydroxy-5-picoline
2-Bromo-4-methylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
1003710-87-9 |
|---|---|
Molecular Formula |
C6H7FN2O |
Molecular Weight |
142.13 g/mol |
IUPAC Name |
2-amino-4-fluoro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7FN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
InChI Key |
HGWDBYSJCQGLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15360775.png)
![4-tert-butyl-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B15360780.png)

![Tert-butyl 4-(cyclopropylmethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15360788.png)

![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
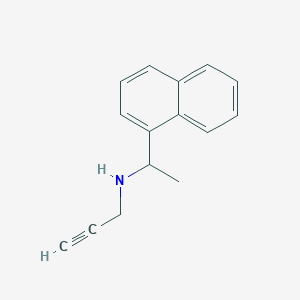

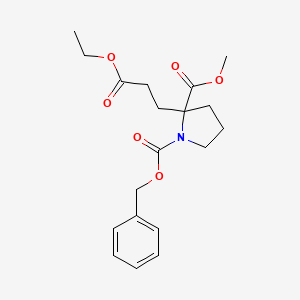

![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
